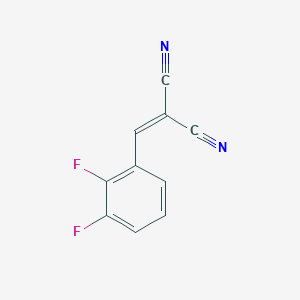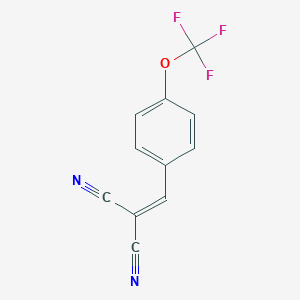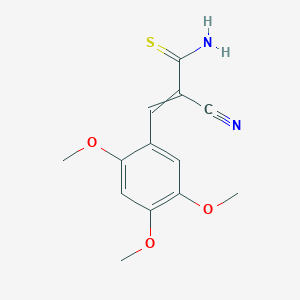![molecular formula C23H18N4O2S B460888 4-amino-12,14-dimethyl-6-(4-methylphenyl)-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile CAS No. 664999-94-4](/img/structure/B460888.png)
4-amino-12,14-dimethyl-6-(4-methylphenyl)-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile is a complex heterocyclic compound. It is characterized by its unique structure, which includes multiple fused rings and various functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile typically involves multi-step reactions. One common method involves the cyclization of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target compound . The reaction conditions often include heating the respective thiophene-2-carboxamides in formic acid or using triethyl orthoformate as a one-carbon source reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
科学研究应用
2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its potential as an enzyme inhibitor or receptor ligand.
作用机制
The mechanism of action of 2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar fused ring structure and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are known for their therapeutic potential and are used in various medicinal applications.
Uniqueness
2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile stands out due to its unique combination of functional groups and fused ring systems. This structural complexity contributes to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
664999-94-4 |
|---|---|
分子式 |
C23H18N4O2S |
分子量 |
414.5g/mol |
IUPAC 名称 |
4-amino-12,14-dimethyl-6-(4-methylphenyl)-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile |
InChI |
InChI=1S/C23H18N4O2S/c1-10-4-6-13(7-5-10)16-14(9-24)21(25)29-19-17(16)22(28)27-18-15-11(2)8-12(3)26-23(15)30-20(18)19/h4-8,16H,25H2,1-3H3,(H,27,28) |
InChI 键 |
PPMJHWXMAJSMSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=C3SC5=C4C(=CC(=N5)C)C)N)C#N |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=C3SC5=C4C(=CC(=N5)C)C)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


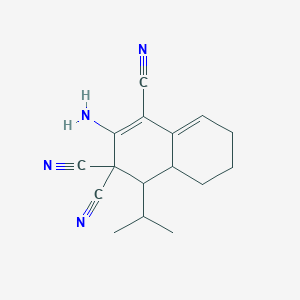
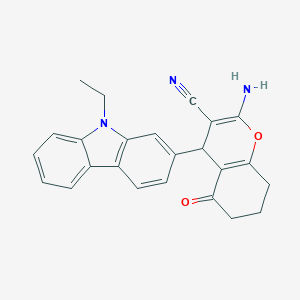
![2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460807.png)
![2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460808.png)

![2-Hydroxy-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B460811.png)
![2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile-4-spiro-7'- (1',4'-dioxaspiro[4.5]decane)](/img/structure/B460814.png)
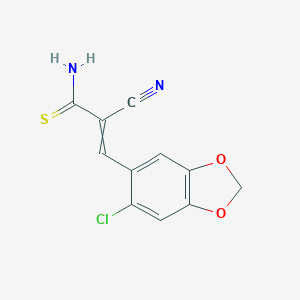
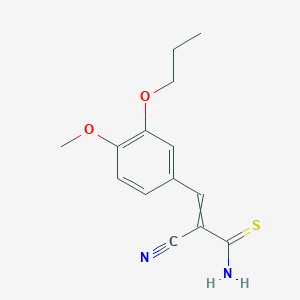
![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B460823.png)
![2-Amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460824.png)
